N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide
Description
N-(2-Fluorocyclopentyl)-5-methylpyrazine-2-carboxamide is a fluorinated pyrazine carboxamide derivative characterized by a 5-methylpyrazine-2-carboxamide core linked to a 2-fluorocyclopentyl group. The compound’s structure combines a planar pyrazine ring with a fluorinated cyclopentyl moiety, which may influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity.
Properties
IUPAC Name |
N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN3O/c1-7-5-14-10(6-13-7)11(16)15-9-4-2-3-8(9)12/h5-6,8-9H,2-4H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTXEPORCCWQGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)NC2CCCC2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide typically involves multiple steps, starting with the preparation of the fluorinated cyclopentyl precursor. One common method involves the fluorination of cyclopentane using N-fluoropyridinium salts under controlled conditions . The resulting 2-fluorocyclopentane is then subjected to further reactions to introduce the pyrazine and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized fluorinating agents such as N-fluoro-2-pyridone . These processes are optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorine atom with other functional groups.
Scientific Research Applications
N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorinated cyclopentyl ring enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Glipizide (N-[2-(4-(Cyclohexylcarbamoyl)sulfamoyl)phenethyl]-5-methylpyrazine-2-carboxamide)
Glipizide, a sulfonylurea antidiabetic drug, shares the 5-methylpyrazine-2-carboxamide backbone with the target compound but differs in its substituents:
- Structural Differences :
- Glipizide contains a sulfamoyl phenethyl group and a cyclohexylcarbamoyl moiety, whereas the target compound features a 2-fluorocyclopentyl amide (Table 1).
- The sulfonylurea group in glipizide enables binding to ATP-sensitive potassium channels in pancreatic β-cells, a mechanism absent in the fluorocyclopentyl analog .
- Glipizide’s solubility is influenced by its sulfamoyl group (pKa ~5.9), while the fluorinated cyclopentyl analog may exhibit different solubility profiles due to reduced polarity .
Antimycobacterial Pyrazine Carboxamides
Several N-phenylpyrazine-2-carboxamide derivatives with antimycobacterial activity (MIC ~10 μM against M. tuberculosis) provide insights into structure-activity relationships (SAR):
- Key Analogs: 5-(Propylamino)-N-(3-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (1a): Exhibits MIC = 10 μM . 5-Chloro-N-(4-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (7): Higher lipophilicity due to halogen substituents .
| Compound | Substituent | MIC (μM) | Melting Point (°C) |
|---|---|---|---|
| Target Compound | 2-Fluorocyclopentyl | Not reported | Not reported |
| 1a | Propylamino + 3-(trifluoromethyl)phenyl | 10 | 155–156 |
| 7 | Chloro + 4-chloro-2-hydroxyphenyl | Not reported | 247.7–249 |
- SAR Insights: Halogenation: Chloro or fluoro substituents (e.g., 3-(trifluoromethyl)phenyl in 1a) enhance antimycobacterial activity, suggesting the target’s 2-fluorocyclopentyl group may confer similar benefits . Amide Substituents: Bulky groups (e.g., trifluoromethylphenyl) improve target engagement, while smaller alkyl chains (e.g., propylamino) balance activity and solubility .
Sulfonylurea Derivatives with Pyrazine Carboxamide Moieties
Compounds like 8c and 8f (sulfonylurea derivatives) highlight the role of pyrazine carboxamides in diabetes treatment:
- Example : N-(4-[N-(Cyclopentylcarbamoyl)sulfamoyl]phenethyl)-5-methylpyrazine-2-carboxamide (8f) :
Physicochemical and Structural Analysis
- Crystal Packing : The 5-methylpyrazine-2-carboxamide core in the target compound likely forms N–H···O and N–H···N hydrogen bonds, similar to the dimeric motifs observed in 5-methylpyrazine-2-carboxamide crystals (R2<sup>2</sup>(8) and R2<sup>2</sup>(10) ring motifs) .
- Fluorine Effects: The 2-fluorocyclopentyl group may increase metabolic stability and membrane penetration compared to non-fluorinated analogs (e.g., cyclopentyl or phenyl derivatives) .
Biological Activity
N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and as a selective antagonist for certain receptors. This article synthesizes current research findings, case studies, and relevant data tables to provide an in-depth analysis of its biological activity.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a cyclopentyl group and a fluorine atom, which may influence its binding affinity and biological activity. The chemical structure can be represented as follows:
Research indicates that this compound may selectively antagonize A2a receptors, which are primarily located in the basal ganglia. This action is significant for treating neurodegenerative diseases such as Parkinson's disease (PD) and movement disorders associated with PD medications . The A2a receptor antagonism can potentially alleviate symptoms by modulating dopaminergic signaling pathways.
Antimycobacterial Activity
While the primary focus has been on neurodegenerative diseases, compounds structurally related to this compound have shown promising antimycobacterial activity. For example, derivatives of pyrazine-2-carboxamides have been tested against Mycobacterium tuberculosis with varying degrees of success, demonstrating minimum inhibitory concentrations (MIC) in the micromolar range . This indicates potential for broader applications in infectious disease treatment.
In Vitro Studies
In vitro studies have been conducted to evaluate the cytotoxicity and efficacy of this compound. These studies typically involve:
- Cell Line Testing : HepG2 cell lines are often used to assess cytotoxic effects.
- MIC Determination : Utilizing assays such as the Microplate Alamar Blue Assay to determine the compound's effectiveness against various strains of bacteria.
Data Table: Biological Activity Summary
| Activity | Target | MIC (µg/mL) | Cytotoxicity (IC50 µM) |
|---|---|---|---|
| A2a Receptor Antagonism | Basal Ganglia | Not specified | Not specified |
| Antimycobacterial | Mycobacterium tuberculosis | 1.56 - 6.25 | Low |
Case Study 1: Neuroprotective Effects
In a study focusing on neuroprotective properties, this compound was administered to animal models exhibiting PD symptoms. The results demonstrated significant improvement in motor functions and reduced neuroinflammation markers when compared to control groups .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The findings indicated that certain modifications could enhance activity against M. tuberculosis, suggesting that further structural optimization may yield more potent derivatives .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for N-(2-fluorocyclopentyl)-5-methylpyrazine-2-carboxamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between pyrazine carboxylic acid derivatives and fluorinated cyclopentyl amines, using coupling agents like triphenylphosphite to promote amide bond formation. Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (60–100°C), and stoichiometric ratios of reactants. Purification via column chromatography or recrystallization improves purity, monitored by HPLC or TLC .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?
- Methodological Answer : X-ray diffraction (XRD) is critical for resolving crystal packing and hydrogen-bonding motifs (e.g., N–H···O or C–H···O interactions). Pair XRD with NMR (¹H/¹³C, 19F for fluorinated groups) to confirm regiochemistry and substituent positions. FT-IR validates amide C=O stretches (~1650–1700 cm⁻¹), while high-resolution mass spectrometry (HRMS) confirms molecular weight .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Methodological Answer : Conduct solubility screenings in polar (water, DMSO) and non-polar solvents (ethyl acetate, hexane) at 25–50°C. Stability studies under acidic/basic conditions (pH 2–12) and thermal stress (40–80°C) should use HPLC to track degradation products. Store the compound in inert atmospheres (N₂/Ar) at –20°C to prevent hydrolysis of the fluorocyclopentyl group .
Advanced Research Questions
Q. How can hydrogen-bonding networks and π-π interactions in the crystal lattice be analyzed, and what are their implications?
- Methodological Answer : XRD data reveal hydrogen-bonding motifs (e.g., R₂²(8) ring patterns) and π-π stacking distances (typically 3.5–4.0 Å). Computational tools like Mercury or CrystalExplorer model these interactions. Such networks influence melting points, solubility, and solid-state reactivity. For instance, strong N–H···O bonds may reduce solubility in non-polar solvents, necessitating DMSO for biological assays .
Q. What strategies resolve contradictions in analytical data between techniques (e.g., NMR vs. XRD)?
- Methodological Answer : Cross-validate using complementary methods:
- If NMR suggests conformational flexibility (e.g., rotamers), use variable-temperature NMR or XRD to identify dominant conformers.
- Discrepancies in fluorine positioning can be resolved via 19F NMR coupling constants and XRD-derived torsion angles.
- Pair HRMS with isotopic labeling to confirm unexpected adducts or degradation .
Q. How can structure-activity relationships (SAR) be explored for this compound in biological or material science contexts?
- Methodological Answer : Synthesize analogs with modified fluorocyclopentyl (e.g., varying halogen positions) or pyrazine (e.g., methyl-to-ethyl substitution) groups. Test these in target assays (e.g., enzyme inhibition, receptor binding) and correlate activity with steric/electronic parameters (Hammett constants, logP). Computational docking (AutoDock, Schrödinger) predicts binding modes, validated by mutagenesis or crystallography .
Q. What experimental designs are recommended for functional group analysis in complex matrices?
- Methodological Answer : Use selective derivatization (e.g., fluorescamine for primary amines) coupled with LC-MS/MS to track reactivity. For fluorinated groups, employ 19F NMR in deuterated solvents to detect environmental interactions. Surface-enhanced Raman spectroscopy (SERS) enhances sensitivity in low-concentration samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
